Lipophilicity Comparison vs. BCH
The predicted lipophilicity of 2-amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid is XLogP3 = -1.7, which is 0.9 log units higher than that of BCH (XLogP3 = -2.6) [1][2]. This difference arises from the additional methylene spacer that increases the hydrophobic surface area of the molecule. The higher logP value suggests moderately improved passive membrane permeability relative to BCH, a parameter relevant for intracellular target engagement.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -1.7 |
| Comparator Or Baseline | BCH: XLogP3 = -2.6 |
| Quantified Difference | ΔXLogP3 = +0.9 |
| Conditions | PubChem XLogP3 prediction algorithm (computed descriptor) |
Why This Matters
A 0.9 log unit increase in lipophilicity can translate to measurably higher passive membrane flux, which is a critical selection criterion when designing cell-permeable peptidomimetics or transporter substrates.
- [1] PubChem. 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid: Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3-_bicyclo_2.2.1_heptan-2-yl_propanoic-acid (accessed 2025). View Source
- [2] PubChem. 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH): Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminobicyclo_2.2.1_heptane-2-carboxylic-acid (accessed 2025). View Source
